4-N,4-N-diethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide
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Overview
Description
4-N,4-N-diethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide is a complex organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique structure, which includes a thiazole ring and a benzene diamine moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-diethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide typically involves multiple steps. One common method includes the reaction of 4-phenyl-1,3-thiazole-2-amine with 4-N,4-N-diethylbenzene-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-N,4-N-diethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-N,4-N-diethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-N,4-N-diethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
p-Phenylenediamine: An organic compound with similar diamine functionality but lacks the thiazole ring.
N,N-Diethyl-1,4-phenylenediamine: Similar structure but without the phenyl-thiazole moiety.
N,N-Dimethyl-1,4-phenylenediamine: Another related compound with dimethyl groups instead of diethyl.
Uniqueness
4-N,4-N-diethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide is unique due to its combination of a thiazole ring and a benzene diamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
4-N,4-N-diethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S.BrH/c1-3-22(4-2)17-12-10-16(11-13-17)20-19-21-18(14-23-19)15-8-6-5-7-9-15;/h5-14H,3-4H2,1-2H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAWCMYAWPOOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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